BRD7539 - 2057420-00-3

BRD7539

Catalog Number: EVT-261447
CAS Number: 2057420-00-3
Molecular Formula: C23H22FN3O2
Molecular Weight: 391.4464
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BRD7539B is a Dihydroorotate dehydrogenase (DHODH) inhibitor . RD7539 had shown to target PfDHODH (IC50 = 0.033 μM) selectively over human (Hs) DHODH (IC50 > 50 μM). BRD7539 was reported to have potent activity against both multidrug-resistant asexual blood-stage (P. falciparum, Dd2 strain, EC50 = 0.010 μM) and liver-stage (P. berghei, EC50 =0.015 μM) parasites but no activity against sexual blood-stage (P. falciparum, stages IV−V, EC50 > 20 μM) parasites. BRD7539 is an azetidine carbonitrile with three contiguous stereocenters (2S,3S,4S), and stereochemistry-based structure− activity relationships (SSARs) showed that only two of eight possible stereoisomers are active.
Source

BRD7539 was developed as part of a broader initiative to identify small molecules that can selectively target BET proteins. The compound is included in the chemical libraries utilized by the Broad Institute, which focuses on innovative drug discovery and development.

Classification
  • Type: Small molecule inhibitor
  • Target: Bromodomain and extraterminal domain proteins
  • Potential Therapeutic Areas: Oncology, inflammatory diseases
Synthesis Analysis

The synthesis of BRD7539 involves several key steps that utilize well-established organic chemistry techniques. The general synthetic pathway includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain necessary functional groups.
  2. Reactions: Key reactions may include:
    • Coupling reactions to form the core structure.
    • Functional group modifications to introduce specific substituents that enhance biological activity.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.
Molecular Structure Analysis

BRD7539 has a defined molecular structure characterized by its unique arrangement of atoms and functional groups.

  • Molecular Formula: C₁₄H₁₃ClN₄O
  • Molecular Weight: Approximately 288.74 g/mol
  • Structural Features:
    • Contains a chloro group which is critical for its interaction with target proteins.
    • Features nitrogen-containing heterocycles that enhance binding affinity.

The structural data can typically be obtained through techniques like X-ray crystallography or NMR spectroscopy, which elucidate the three-dimensional conformation of the molecule.

Chemical Reactions Analysis

BRD7539 undergoes various chemical reactions depending on its interactions with biological targets. Key reactions include:

  1. Binding Interactions: The compound binds to the bromodomains of BET proteins through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions.
  2. Metabolic Reactions: In vivo, BRD7539 may be subjected to metabolic transformations, including oxidation and conjugation, which can influence its pharmacokinetics.

Understanding these reactions is crucial for predicting the compound's behavior in biological systems and optimizing its efficacy.

Mechanism of Action

The mechanism of action of BRD7539 primarily involves its role as an inhibitor of BET proteins, which play a significant role in regulating gene expression through their interaction with acetylated lysines on histones and non-histone proteins.

  1. Inhibition of Protein Binding: By binding to the bromodomains, BRD7539 prevents BET proteins from accessing target genes involved in oncogenic processes.
  2. Downregulation of Oncogenes: This inhibition leads to decreased expression of genes that promote cell proliferation and survival in cancer cells.

Data from various studies indicate that BRD7539 can effectively reduce tumor growth in preclinical models by disrupting these pathways.

Physical and Chemical Properties Analysis

BRD7539 exhibits several physical and chemical properties that are relevant for its application as a therapeutic agent:

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability under physiological conditions is critical for its effectiveness; studies often assess degradation rates in serum or buffer solutions.
  • pKa Values: Understanding the ionization state at physiological pH helps predict its absorption and distribution characteristics.

These properties are essential for formulating the compound into effective drug delivery systems.

Applications

BRD7539 has potential applications in various scientific fields:

  • Cancer Research: As a BET inhibitor, it is being explored for its ability to treat various cancers, including hematological malignancies and solid tumors.
  • Inflammatory Diseases: Its modulation of gene expression also makes it a candidate for treating diseases characterized by chronic inflammation.
  • Epigenetic Studies: Researchers utilize BRD7539 to study epigenetic mechanisms and their roles in disease progression.
Introduction to Antimalarial Drug Development

Global Burden of Plasmodium falciparum Malaria and Drug Resistance Challenges

Malaria caused by Plasmodium falciparum remains a devastating global health crisis, with nearly 200 million clinical cases and over 500,000 deaths annually, primarily in sub-Saharan Africa [1] [3]. The erosion of first-line therapies—particularly artemisinin-based combination therapies (ACTs)—by emerging drug resistance threatens decades of progress. P. falciparum has evolved resistance to every antimalarial drug class, including chloroquine (1957), sulfadoxine-pyrimethamine (1967), and more recently, artemisinins (2008) [3] [5]. Resistance-conferring mutations in the PfKelch13 gene (e.g., R539T) delay parasite clearance and increase treatment failure rates up to 50% in Southeast Asia, with worrying emergence in Africa [9] [10]. This relentless resistance evolution underscores the urgent need for compounds with novel mechanisms of action.

Table 1: Documented Resistance to Major Antimalarial Drug Classes

Drug ClassKey Resistance MarkersFirst ReportedCurrent Geographic Spread
4-Aminoquinolines (e.g., chloroquine)Pfcrt K76T mutations1957Global
Artemisinin derivativesPfKelch13 mutations (C580Y, R539T)2008Greater Mekong Subregion, emerging in Africa
Piperaquine (ACT partner)Pfplasmepsin 2-3 amplifications2010Cambodia, Vietnam, Laos
Sulfadoxine-pyrimethaminePfdhfr/Pfdhps quintuple mutants1967Global, variable prevalence

Rationale for Targeting Pyrimidine Biosynthesis Pathways in Malaria Parasites

Unlike humans who utilize salvage pathways, Plasmodium parasites are auxotrophic for pyrimidines and rely exclusively on de novo biosynthesis for DNA/RNA production [6]. Dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme catalyzing the fourth step in pyrimidine biosynthesis (oxidation of dihydroorotate to orotate), is genetically validated as essential for parasite survival [1] [6]. Crucially, structural differences between human and Plasmodium DHODH (PfDHODH) enable selective inhibition: PfDHODH has a hydrophobic substrate tunnel and distinct flavin mononucleotide (FMN) binding topology [1]. Clinical precedent exists with triazolopyrimidine inhibitors (e.g., DSM265) in Phase II trials, proving PfDHODH druggability [1] [8]. Inhibiting this pathway starves rapidly dividing blood-stage parasites of nucleotides, causing catastrophic replication failure.

Table 2: Comparative Pyrimidine Metabolism in Humans vs. Plasmodium

Metabolic FeatureHuman CellsP. falciparumTherapeutic Implication
Pyrimidine sourceSalvage + de novo synthesisExclusively de novo synthesisNo functional redundancy in parasite
DHODH subcellular locationMitochondrial inner membraneMitochondrial inner membraneAccessible to small molecules
DHODH cofactor bindingFMN-dependentFMN-dependentConserved mechanism
Active site topologyHydrophilic residuesExtended hydrophobic tunnelEnables selective inhibitor design

Emergence of Diversity-Oriented Synthesis (DOS) in Antimalarial Discovery

Traditional antimalarial discovery relied on natural product derivatization (e.g., artemisinin from Artemisia annua) or phenotypic screening of flat, drug-like libraries [2] [7]. Diversity-Oriented Synthesis (DOS) emerged as a complementary strategy to access structurally complex, three-dimensional chemotypes underrepresented in conventional libraries. Using "build/couple/pair" synthetic logic, DOS generates scaffolds with high sp³-character, stereochemical diversity, and natural product-like topology [2] [4]. Screening of a 100,000-compound DOS library against multidrug-resistant P. falciparum (Dd2 strain) identified BRD7539—an azetidine-2-carbonitrile—as a potent inhibitor (EC₅₀ = 0.010 μM) [1] [2]. DOS proved critical for discovering this chemotype, as its three contiguous stereocenters (2S,3S,4S) would be inaccessible via traditional combinatorial chemistry.

Properties

CAS Number

2057420-00-3

Product Name

BRD7539

IUPAC Name

(2S,3S,4S)-2-cyano-3-(4-((3-fluorophenyl)ethynyl)phenyl)-4-(hydroxymethyl)-N-propylazetidine-1-carboxamide

Molecular Formula

C23H22FN3O2

Molecular Weight

391.4464

InChI

InChI=1S/C23H22FN3O2/c1-2-12-26-23(29)27-20(14-25)22(21(27)15-28)18-10-8-16(9-11-18)6-7-17-4-3-5-19(24)13-17/h3-5,8-11,13,20-22,28H,2,12,15H2,1H3,(H,26,29)/t20-,21-,22+/m1/s1

InChI Key

DECVPFAWLCQCPS-VSKRKVRLSA-N

SMILES

O=C(N1[C@H](C#N)[C@H](C2=CC=C(C#CC3=CC(F)=CC=C3)C=C2)[C@H]1CO)NCCC

Solubility

Soluble in DMSO

Synonyms

BRD7539; BRD-7539; BRD 7539.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.